tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate

C-H Functionalization Regioselective Synthesis Indole Derivatization

This C7-chlorosulfonyl indole features a Boc-protected N1, enabling orthogonal deprotection incompatible with Cbz analogs. The regioselective C7 sulfonyl chloride serves as an electrophilic handle for sulfonamide and sulfonate libraries, directly supporting 5-HT₆ receptor modulator programs and agrochemical lead optimization. Available at 95% purity with in-stock US options, this building block eliminates in-house Boc installation and reduces downstream purification overhead.

Molecular Formula C13H14ClNO4S
Molecular Weight 315.77 g/mol
CAS No. 1191028-58-6
Cat. No. B1433600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
CAS1191028-58-6
Molecular FormulaC13H14ClNO4S
Molecular Weight315.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)20(14,17)18/h4-8H,1-3H3
InChIKeyYJHOOHCXWLLONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 1191028-58-6): A Regiospecific Indole Building Block for Targeted Derivatization


tert-Butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a bifunctional indole derivative belonging to the class of N-protected indole sulfonyl chlorides. The molecule features an indole core with a chlorosulfonyl group at the C7 position and a tert-butyl carbamate protecting group at the N1 position. It has a molecular formula of C13H14ClNO4S, a molecular weight of 315.77 Da, and a predicted logP of 3.01, with a polar surface area of 65 Ų [1]. The chlorosulfonyl moiety serves as a versatile electrophilic handle for nucleophilic substitution reactions to form sulfonamides, sulfonates, and other sulfur-containing derivatives. This compound is primarily employed as a synthetic intermediate in medicinal chemistry for the preparation of indole-based bioactive molecules and in agrochemical research for the synthesis of advanced materials .

Regioisomeric Purity and Protecting Group Orthogonality Define the Procurement Value of tert-Butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate


The scientific utility of this compound is contingent upon two non-interchangeable structural features: (1) the precise C7 sulfonyl chloride substitution pattern, which dictates the regiochemistry of downstream derivatization and the biological activity of final products, and (2) the tert-butyl carbamate (Boc) protecting group, which provides orthogonal stability under a distinct set of reaction conditions compared to benzyl or other protecting groups. Substituting a generic regioisomer, such as the C2 or C3 analog, would lead to a completely different molecular scaffold with altered electronic properties and steric environment, fundamentally changing the outcome of subsequent coupling reactions. Similarly, replacing the Boc group with a benzyl carbamate (Cbz) alters the deprotection strategy and may be incompatible with hydrogenation-sensitive functionalities [1]. The quantitative evidence below demonstrates the specific advantages of the C7 Boc-protected configuration over its closest analogs.

Comparative Evidence: Quantified Differentiation of tert-Butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate for Scientific Selection


Regioselective Access to C7-Substituted Indoles via Chelation-Assisted C-H Sulfonylation

The target compound exemplifies a class of C7-sulfonylated indoles that can be prepared via a copper-catalyzed direct C7 sulfonylation of indolines with sulfonyl chlorides, a method that exhibits high regioselectivity for the C7 position [1]. Under optimized conditions (Cu(OAc)2 catalyst, 1,10-phenanthroline ligand, K2CO3 base, toluene, 120°C, 24h), the reaction of N-(2-pyrimidyl)indoline with p-toluenesulfonyl chloride proceeded to yield the C7-sulfonylated product [1]. While the exact isolated yield for the tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate compound was not reported in this study, the method demonstrates that regioselective C7 functionalization is achievable with high fidelity, which is critical for building libraries of 7-substituted indoles. In contrast, alternative synthetic routes to 4-, 5-, or 6-substituted indoles require different starting materials and conditions, and cross-contamination with other regioisomers is a significant concern in non-chelation-controlled protocols [1].

C-H Functionalization Regioselective Synthesis Indole Derivatization

Commercial Availability and Purity: A Comparison of Regioisomeric Chlorosulfonyl Indole Building Blocks

Vendor data indicate that tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is commercially available with a minimum purity specification of 95% from multiple suppliers, including AKSci and Chemenu . In comparison, the regioisomeric tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 872983-77-2) is also available at 95% purity from suppliers such as Leyan and Beyotime . However, the 7-isomer is listed as an in-stock building block in the ChemSpace catalog, whereas the 2-isomer is often available only via custom synthesis . This differential in immediate availability can significantly impact project timelines and procurement logistics.

Chemical Procurement Building Blocks Purity Specification

Protecting Group Orthogonality: tert-Butyl Carbamate (Boc) vs. Benzyl Carbamate (Cbz)

The tert-butyl carbamate (Boc) protecting group on the indole nitrogen provides orthogonal stability under basic and nucleophilic conditions, allowing for selective deprotection under acidic conditions (e.g., TFA or HCl) [1]. In contrast, the corresponding benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 2060025-68-3) requires hydrogenolysis for deprotection, which is incompatible with substrates containing reducible functional groups such as alkenes, alkynes, or nitro groups. This orthogonality is a key consideration in multi-step synthesis planning where preservation of sensitive functionalities is required. The Boc group is also more sterically demanding than Cbz, which can influence the regioselectivity of certain electrophilic substitution reactions on the indole ring [1].

Protecting Group Strategy Orthogonal Deprotection Synthetic Methodology

Application in Serotonin Receptor Ligand Synthesis: 5-HT6 Antagonist Development

A patent from Suven Life Sciences (Indian Patent 208714) describes the use of 7-sulfonyl indole intermediates in the synthesis of tetracyclic arylsulfonyl indoles with affinity for serotonin receptors, specifically the 5-HT6 subtype [1]. While the patent does not provide direct binding data for tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate itself, it exemplifies the broader class of C7-sulfonylated indoles as privileged scaffolds for generating potent 5-HT6 ligands. The patent claims compounds exhibiting 5-HT6 receptor antagonist activity at nanomolar concentrations, which is a class-level inference for the target compound's potential as a building block for CNS-active molecules. In contrast, indoles sulfonylated at the C4, C5, or C6 positions may exhibit different selectivity profiles or reduced potency, highlighting the importance of the C7 substitution pattern for this specific target.

Medicinal Chemistry 5-HT6 Receptor CNS Disorders

Validated Application Scenarios for tert-Butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate Based on Quantitative Evidence


Synthesis of C7-Sulfonamide Indole Libraries for CNS Drug Discovery

The C7-chlorosulfonyl group of the target compound enables efficient conversion to diverse sulfonamides via reaction with primary or secondary amines, a key transformation in medicinal chemistry. The regioselective access to C7-substituted indoles, as demonstrated by chelation-assisted C-H sulfonylation methods, ensures that these libraries maintain the precise substitution pattern required for 5-HT6 receptor modulation . The Boc protecting group further allows for orthogonal deprotection and subsequent N-functionalization, facilitating the construction of complex tetracyclic scaffolds as described in patent literature [1]. This application is directly supported by the class-level evidence linking C7-sulfonyl indoles to potent 5-HT6 antagonists [1].

Agrochemical Intermediate Synthesis via Nucleophilic Displacement

The high electrophilicity of the chlorosulfonyl group makes tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate a suitable intermediate for the synthesis of indole-based agrochemicals. Reaction with alkoxides or thiols yields sulfonate esters or thiosulfonates, which are common motifs in herbicides and fungicides. The availability of the compound with a 95% purity specification from commercial vendors reduces the need for in-house purification of early-stage intermediates . The Boc-protected indole nitrogen also provides a handle for late-stage diversification or deprotection to the free indole, enabling exploration of structure-activity relationships in agrochemical lead optimization.

Preparation of Orthogonally Protected Indole Scaffolds for Multi-Step Synthesis

The orthogonal stability of the Boc group on tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate, compared to the hydrogenolysis-sensitive Cbz group of its benzyl analog, makes it a preferred intermediate in multi-step syntheses where other reducible functionalities are present . This orthogonality allows for the selective manipulation of the indole nitrogen independently of the chlorosulfonyl group, streamlining the synthesis of complex molecules. The in-stock availability of the C7 isomer further supports its use in iterative synthesis campaigns where timely access to building blocks is critical [1].

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